2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine
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Overview
Description
2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 4-chloroaniline.
Formation of Quinazoline Ring: The quinazoline ring is formed through a cyclization reaction involving the starting materials and a suitable reagent such as formamide or formic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
- 2-(2-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
- 2-(2-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine
Uniqueness
2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H13Cl2N3 |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H13Cl2N3/c21-13-9-11-14(12-10-13)23-20-16-6-2-4-8-18(16)24-19(25-20)15-5-1-3-7-17(15)22/h1-12H,(H,23,24,25) |
InChI Key |
CWIBPQWUIJXXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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